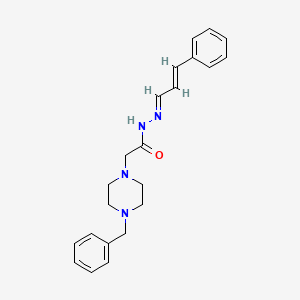

2-(4-Benzyl-1-piperazinyl)-N'-(3-phenyl-2-propenylidene)acetohydrazide

Beschreibung

Eigenschaften

CAS-Nummer |

307975-73-1 |

|---|---|

Molekularformel |

C22H26N4O |

Molekulargewicht |

362.5 g/mol |

IUPAC-Name |

2-(4-benzylpiperazin-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |

InChI |

InChI=1S/C22H26N4O/c27-22(24-23-13-7-12-20-8-3-1-4-9-20)19-26-16-14-25(15-17-26)18-21-10-5-2-6-11-21/h1-13H,14-19H2,(H,24,27)/b12-7+,23-13+ |

InChI-Schlüssel |

UECDLYDMSLAUBB-ZUSHJTOUSA-N |

Isomerische SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C=C/C3=CC=CC=C3 |

Kanonische SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC=CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Synthesis Strategy

The target compound is synthesized via a two-step process:

-

Formation of the hydrazide intermediate : 2-(4-benzylpiperazin-1-yl)acetohydrazide.

-

Condensation with cinnamaldehyde : To introduce the propenylidene group.

Synthesis of 2-(4-Benzylpiperazin-1-yl)acetohydrazide

The hydrazide intermediate is typically prepared through hydrazinolysis of an ester precursor. For example, ethyl 2-(4-benzylpiperazin-1-yl)acetate reacts with hydrazine hydrate in ethanol under reflux, yielding the hydrazide with high purity. Alternative routes involve direct condensation of acetylhydrazide with 1-benzylpiperidin-4-one, followed by sodium borohydride reduction to stabilize the piperazinyl ring.

Reaction Conditions :

Condensation with Cinnamaldehyde

The hydrazide intermediate undergoes condensation with cinnamaldehyde (3-phenyl-2-propenal) to form the hydrazone linkage. This step is performed in ethanol under acidic or neutral conditions, often catalyzed by acetic acid.

Optimized Protocol :

Alternative Approaches: Fragment Coupling and Click Chemistry

Recent methodologies inspired by kinase inhibitor syntheses employ fragment coupling strategies. For instance, N-(3-ethynylphenyl)acetamide derivatives are linked to benzylidenehydrazine fragments via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole bridges that enhance structural rigidity. While this approach is primarily used for c-Met inhibitors, it offers insights into modular synthesis for analogous hydrazides.

Key Modifications :

-

Coupling Agents : Ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) improve reaction efficiency.

-

Stereochemical Control : Pre-forming the (E)-benzylidenehydrazine derivative minimizes cis-trans isomerization, a common issue in hydrazone synthesis.

Reaction Optimization and Challenges

Mitigating Cis-Trans Isomerization

The propenylidene hydrazone moiety can exist as cis or trans isomers, complicating purification. Studies demonstrate that pre-forming the (E)-benzylidenehydrazine fragment before coupling ensures stereochemical homogeneity. For example, using cinnamaldehyde with a defined geometry reduces isomer byproducts, yielding >95% (E)-configured product.

Solvent and Catalytic Effects

-

Polar Solvents : Ethanol and THF enhance solubility of intermediates, while acetic acid catalyzes imine formation.

-

Temperature : Room-temperature reactions favor kinetic control, whereas reflux accelerates condensation but risks decomposition.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

-

δ 7.25–7.45 (m, 10H, aromatic protons).

-

δ 6.75 (d, J = 15.6 Hz, 1H, CH=CH-Ph).

-

δ 3.55 (s, 2H, N-CH₂-CO).

IR (KBr) :

Crystallographic Validation

Single-crystal X-ray diffraction of related hydrazides confirms the planar geometry of the hydrazone group and piperazinyl ring puckering. For example, N′-(1-benzylpiperidin-4-yl)acetohydrazide crystallizes in a monoclinic system (Cc space group) with unit cell parameters a = 14.1480 Å, b = 14.1720 Å, c = 27.6701 Å.

Comparative Analysis of Synthetic Protocols

Analyse Chemischer Reaktionen

2-(4-Benzylpiperazin-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Addition: Addition reactions can occur at the double bonds present in the phenylprop-2-enylidene group, leading to the formation of addition products

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has indicated that derivatives of piperazine compounds, including 2-(4-benzyl-1-piperazinyl)-N'-(3-phenyl-2-propenylidene)acetohydrazide, exhibit significant anticonvulsant properties. A study synthesized several piperazine derivatives and evaluated their efficacy in animal models of epilepsy. The results showed that certain compounds demonstrated strong activity against maximal electroshock seizures, suggesting potential use in treating epilepsy .

Neuroleptic Activity

Another area of interest is the neuroleptic activity of compounds related to 2-(4-benzyl-1-piperazinyl)-N'-(3-phenyl-2-propenylidene)acetohydrazide. Compounds with similar structures have been evaluated for their ability to modulate dopaminergic pathways, which are crucial in managing psychiatric disorders. Studies have shown that certain derivatives can mimic the effects of established neuroleptics like chlorpromazine, indicating their potential for treating schizophrenia and other psychotic disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(4-benzyl-1-piperazinyl)-N'-(3-phenyl-2-propenylidene)acetohydrazide typically involves multi-step reactions starting from readily available piperazine derivatives. The structure-activity relationship studies reveal that modifications to the piperazine ring and the phenyl substituents significantly influence the biological activity of the compound.

Key Synthetic Pathways:

- Formation of Piperazine Derivatives: Initial reactions involve the alkylation of piperazine with various benzyl halides.

- Aldol Condensation: This step is crucial for forming the propenylidene moiety, enhancing the compound's reactivity and biological profile.

Toxicological Profile

While exploring therapeutic applications, understanding the toxicological profile is essential. The compound has been classified with warnings related to acute toxicity if ingested and skin irritation upon contact . Therefore, safety assessments are critical before clinical applications can be considered.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Piperazinyl Acetohydrazides with Aromatic Substitutions

Compounds sharing the piperazinyl-acetohydrazide core but differing in substituents on the hydrazone or piperazine moieties exhibit varied pharmacological profiles:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in Compound 206) on the piperazine ring enhance anticholinesterase activity but remain less potent than standard drugs like galantamine .

- Bulky aromatic substituents (e.g., biphenyl or naphthyl in ) may influence binding to hydrophobic enzyme pockets but require explicit activity data for validation .

Hydrazone Derivatives with Alternative Heterocycles

Replacing the piperazine core with other heterocycles significantly alters biological targeting:

Key Observations :

- Pyrazole-containing hydrazones () show potent anti-inflammatory activity comparable to SB-203580, suggesting that heterocycle choice directly impacts target selectivity .

- Benzimidazole derivatives () prioritize antifungal over enzyme inhibition, highlighting the role of the core heterocycle in determining biological pathways .

Substituent Effects on Bioactivity

Hydrazone Aromatic Group Modifications

- 3-Phenyl-2-propenylidene (target compound): The conjugated propenylidene group may enhance π-π stacking with enzyme active sites, though explicit data is lacking.

- Hydroxy/methoxy-substituted benzylidenes (): Improve α-glucosidase inhibition (IC₅₀ = 6.10–7.34 µM) compared to acarbose (IC₅₀ = 378 µM) .

- Halogenated benzylidenes (): Bromo or chloro substituents correlate with enhanced antidepressant activity, likely due to increased lipophilicity .

Piperazine Substitutions

- Benzyl vs. sulfonyl groups : Benzyl groups (target compound) may enhance blood-brain barrier penetration, while sulfonyl groups () could improve solubility .

Biologische Aktivität

2-(4-Benzyl-1-piperazinyl)-N'-(3-phenyl-2-propenylidene)acetohydrazide, a compound with the CAS number 307975-73-1, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Benzyl-1-piperazinyl)-N'-(3-phenyl-2-propenylidene)acetohydrazide can be represented as follows:

- Molecular Formula : C22H26N4O

- Molecular Weight : 362.479 g/mol

This compound features a piperazine ring, which is known for its various biological activities, including neuropharmacological effects.

Anticonvulsant Activity

Research indicates that derivatives of piperazine compounds often exhibit anticonvulsant properties. A study on related compounds demonstrated that modifications in the piperazine structure could significantly influence anticonvulsant activity. The evaluation was conducted using animal models subjected to maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The findings highlighted that certain structural modifications could enhance efficacy against seizures, suggesting a similar potential for 2-(4-Benzyl-1-piperazinyl)-N'-(3-phenyl-2-propenylidene)acetohydrazide .

Cytotoxicity and Antitumor Activity

Another area of investigation is the cytotoxic effects of this compound on various cancer cell lines. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. For instance, a related hydrazone derivative was shown to exhibit selective cytotoxicity against human cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

Neuropharmacological Effects

The neuropharmacological profile of piperazine derivatives often includes anxiolytic and antidepressant activities. The mechanism may involve modulation of neurotransmitter systems such as serotonin and dopamine pathways. Studies have shown that similar compounds can enhance serotonin receptor activity, leading to improved mood and reduced anxiety .

Case Studies

The biological activity of 2-(4-Benzyl-1-piperazinyl)-N'-(3-phenyl-2-propenylidene)acetohydrazide likely involves interactions with various biological targets:

- Sodium Channels : Similar compounds have been shown to bind to voltage-sensitive sodium channels, which play a critical role in neuronal excitability and seizure activity.

- Receptor Modulation : The compound may modulate serotonin and dopamine receptors, contributing to its potential anxiolytic and antidepressant effects.

Q & A

Q. Key Variables :

- Reaction Time : 4–6 hours under reflux .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify characteristic peaks for the hydrazone (-NH-N=CH-) proton (~10–12 ppm) and benzyl/piperazinyl protons (6.5–8.5 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O, ~160–170 ppm) and imine (C=N, ~140–150 ppm) groups .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular weight (376.506 g/mol) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Temperature Control : Maintain reflux temperatures (80–100°C) to accelerate condensation while avoiding side reactions .

- Catalyst Use : Acidic (e.g., acetic acid) or basic catalysts (e.g., triethylamine) can enhance reaction rates .

- Solvent Optimization : Test polar (e.g., ethanol) vs. non-polar solvents (e.g., toluene) to balance solubility and reactivity .

- Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) for complex mixtures .

Q. Data-Driven Approach :

- Monitor reaction progress with TLC (Rf comparison against starting materials) .

- Calculate yields at each step to identify bottlenecks .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR/MS data with computational predictions (e.g., DFT calculations for expected chemical shifts) .

- Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals .

- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Case Study : Discrepancies in hydrazone proton signals may arise from tautomerism; variable-temperature NMR can stabilize one form for clarity .

Advanced: What methodologies are suitable for studying the compound’s biological activity?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial : Broth microdilution to determine MIC against bacterial/fungal strains .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzyl or propenyl groups) to assess impact on activity .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock .

Basic: How can researchers assess the compound’s stability under varying conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC over 24–72 hours .

- Light Sensitivity : Expose to UV/visible light and track changes using UV-Vis spectroscopy .

Advanced: What computational tools are recommended for modeling this compound’s interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., receptors) with GROMACS .

- ADMET Prediction : Use SwissADME or pkCSM to predict pharmacokinetic properties (e.g., bioavailability) .

Basic: What are the common impurities in the synthesis, and how are they removed?

Methodological Answer:

- Byproducts : Unreacted starting materials or dimerization products.

- Removal Strategies :

Advanced: How can substituent modifications enhance pharmacological properties?

Methodological Answer:

- Electron-Withdrawing Groups : Introduce -NO₂ or -Cl to improve metabolic stability .

- Hydrophobic Moieties : Add aryl rings (e.g., naphthyl) to enhance membrane permeability .

- Stereochemical Tweaks : Synthesize enantiomers to study chirality-dependent activity .

Example : Replacing benzyl with 4-fluorobenzyl may alter binding affinity to target enzymes .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.